2-Quinolin-8-ylhydrazinecarboxamide
Description
2-Quinolin-8-ylhydrazinecarboxamide is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a hydrazinecarboxamide group (-NH-NH-C(=O)-NH₂). This structure combines the aromatic and electron-deficient properties of quinoline with the nucleophilic and chelating capabilities of the hydrazinecarboxamide moiety. The compound is cataloged under the identifier QY-5687 with 95% purity . Its structural uniqueness makes it a candidate for applications in coordination chemistry, medicinal chemistry (e.g., as a kinase inhibitor precursor), and materials science.
Properties
IUPAC Name |
(quinolin-8-ylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10(15)14-13-8-5-1-3-7-4-2-6-12-9(7)8/h1-6,13H,(H3,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKXAYANYXHXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NNC(=O)N)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolin-8-ylhydrazinecarboxamide typically involves the reaction of quinoline derivatives with hydrazinecarboxamide under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can enhance yield and reduce reaction time .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free conditions or the use of recyclable catalysts to promote greener and more sustainable chemical processes . These methods are designed to minimize environmental impact while maintaining high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Quinolin-8-ylhydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
2-Quinolin-8-ylhydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Quinolin-8-ylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
A key differentiator of 2-Quinolin-8-ylhydrazinecarboxamide is the placement of the hydrazinecarboxamide group at the 8-position of the quinoline ring. This contrasts with structurally related compounds, as shown in Table 1:
Key Observations :
- Positional Effects: Substitution at the 8-position (as in QY-5687) may enhance π-π stacking interactions due to proximity to the quinoline nitrogen, unlike 3-, 4-, or 5-substituted analogs .
- Functional Group Differences : The hydrazinecarboxamide group in QY-5687 introduces multiple hydrogen-bonding sites (N-H and C=O) compared to simpler amines or amides in analogs like QY-8267 or QA-6774.
Physicochemical Properties
Crystallographic Behavior :
- Hydrogen Bonding: While direct crystallographic data for QY-5687 is unavailable, analogous compounds like N-(Quinolin-8-yl)quinoline-2-carboxamide () exhibit intermolecular N-H⋯N and C-H⋯O interactions with bond lengths of 2.27–2.87 Å .
- Planarity and Stacking: The quinoline ring in related compounds shows a centroid-to-centroid distance of 3.735 Å between adjacent rings, with tilting angles influencing π-π interactions . Substitution with a bulky hydrazinecarboxamide group at the 8-position may reduce planarity compared to smaller substituents (e.g., methanamine in QY-8267).
Solubility and Reactivity :
- In contrast, nitro-substituted analogs (e.g., 2-((5,7-dinitroquinolin-8-yl)thio)acetic acid hydrazide in ) exhibit reduced solubility due to electron-withdrawing nitro groups but enhanced reactivity toward nucleophiles .
Biological Activity
2-Quinolin-8-ylhydrazinecarboxamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound features a quinoline ring fused to a hydrazinecarboxamide group. The synthesis typically involves the reaction of quinoline derivatives with hydrazinecarboxamide under controlled conditions, often utilizing microwave irradiation to enhance yield and reduce reaction time.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound and related compounds. For instance, a series of derivatives were tested against various cancer cell lines, demonstrating significant antiproliferative activities. In particular, compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and SKBR3 .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5k | MCF-7 | 8.50 |
| 5l | MCF-7 | 12.51 |
| 5k | SKBR3 | Not reported |
| 5l | SKBR3 | Not reported |
In these studies, treatment with these compounds led to cell cycle arrest in the G2-M phase and increased apoptosis markers such as cleaved PARP, indicating their potential as therapeutic agents in cancer treatment .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit bacterial DNA replication by targeting specific enzymes involved in this process. This mechanism suggests its potential use as an antimicrobial agent against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed that the compound binds to enzymes or receptors, modulating their activity and leading to effects such as:
- Inhibition of Enzymes : Particularly those involved in DNA replication.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
These interactions suggest that the compound may serve as a lead structure for developing new therapeutic agents targeting cancer and bacterial infections .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Breast Cancer Study : A study involving various derivatives showed that compounds similar to this compound significantly inhibited the growth of MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Another study focused on its antimicrobial properties demonstrated effective inhibition against multiple bacterial strains, suggesting its potential role in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
